3-(2-pyridyl)-6-(3-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
Description
This compound belongs to the isothiazolo[4,5-d]pyrimidine-dione family, characterized by a fused isothiazole-pyrimidine core with two pyridyl substituents: a 2-pyridyl group at position 3 and a 3-pyridylmethyl group at position 4. Limited direct data on this compound are available in the literature, but it is listed as a discontinued product in commercial catalogs (CAS: 3608-58-0) . Its structural analogs, however, have been extensively studied for diverse biological activities, including antiviral, anticancer, and immunomodulatory effects.
Properties
IUPAC Name |
3-pyridin-2-yl-6-(pyridin-3-ylmethyl)-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c22-15-14-13(12(20-24-14)11-5-1-2-7-18-11)19-16(23)21(15)9-10-4-3-6-17-8-10/h1-8H,9H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVXRSHLWBQKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NSC3=C2NC(=O)N(C3=O)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Toll-like receptor 7 (TLR7) . TLR7 is an important member of pattern recognition receptors (PRRs), which play a critical role in the innate immune response.
Mode of Action
The compound interacts with TLR7, acting as an agonist. This interaction triggers a series of biochemical reactions that enhance the body’s antiviral response. The exact nature of these interactions and the resulting changes at the molecular level are still under investigation.
Biological Activity
The compound 3-(2-pyridyl)-6-(3-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione , identified by its CAS number 1251624-55-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and mechanisms of action based on diverse research findings.
- Molecular Formula : C₁₆H₁₁N₅O₂S
- Molecular Weight : 337.4 g/mol
- Structure : The compound features a unique isothiazolo-pyrimidine core with pyridine substituents that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the condensation of pyridine derivatives with isothiazolo-pyrimidine precursors. Controlled reaction conditions are crucial for optimizing yield and purity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of various kinases and in antiproliferative assays against cancer cell lines.
Inhibitory Activity
- eEF-2 Kinase Inhibition :
- It has been reported that derivatives of isothiazolo-pyrimidines exhibit inhibitory effects on eukaryotic elongation factor-2 kinase (eEF-2K), a critical regulator in protein synthesis. For example, related compounds have shown IC₅₀ values in the nanomolar range (e.g., 420 nM for A-484954) against eEF-2K in breast cancer cell lines .
- Antiproliferative Effects :
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is believed to interact with specific kinase targets, leading to alterations in cellular signaling pathways associated with growth and proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the isothiazolo-pyrimidine class:
Chemical Reactions Analysis
Key Reaction Steps:
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Cyclocondensation : Formation of the tricyclic core via cyclization of substituted pyrimidine intermediates with thioamide derivatives. For example, reactions involving ethyl cyanoacetate or diethyl oxalate may lead to fused heterocycles (e.g., ).
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Substituent Introduction :
Example Pathway:
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Core Formation : Starting with 4-amino-5-mercaptopyrimidine, cyclization with chloroacetyl chloride forms the isothiazolo[4,5-d]pyrimidine scaffold.
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Functionalization :
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3-Position : Coupling with 2-pyridylboronic acid under Pd catalysis.
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6-Position : Alkylation with 3-pyridylmethyl bromide in basic conditions.
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Reactivity and Derivatives
The compound’s reactivity is influenced by:
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Electrophilic Substitution : Activated positions (C-5/C-7) may undergo halogenation or nitration (e.g., ).
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Nucleophilic Attack : The lactone carbonyl (C-5/C-7) is susceptible to nucleophilic substitution with amines or alcohols (e.g., ).
Table 1: Potential Reaction Outcomes
Spectroscopic Characterization
Hypothetical data based on structural analogs:
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¹H NMR :
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IR :
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MS :
Stability and Degradation
Comparison with Similar Compounds
Structural Classification and Core Heterocycles
The target compound’s core structure is compared to triazolo-, thiazolo-, and thiadiazolo-pyrimidine-diones (Table 1).
Key Observations :
- Electronic Effects : The isothiazole core (S and N atoms) may confer distinct redox properties compared to triazole (N-rich) or thiazole (S and N) systems.
- Substituent Influence : Pyridyl groups in the target compound could enhance solubility or receptor binding compared to alkyl or aryl substituents in analogs.
Antiviral and Anticancer Profiles
- Triazolo Analogs: 7-Amino-2-aryl-2H-triazolo[4,5-d]pyrimidines (8-azaadenines) show activity against herpes viruses (>4 µg/mL) . 4,6-Dimethyl-2-(4-methyl-2-nitrophenyl)-triazolo derivative (3n) exhibits antineoplastic activity against CCRF-HSB-2 and KB cells .
- Isothiazolo Target Compound: No direct activity data, but pyridyl substituents may mimic adenosine receptor ligands (cf. triazolo analogs as adenosine antagonists) .
Toxicity and Limitations
- Triazolo derivatives are noted for low toxicity in vitro , whereas thionated intermediates (e.g., 7-thio derivatives) may require careful handling due to reactive sulfur .
Physicochemical Properties
*Estimated based on structure.
Q & A
Q. How can environmental stability and ecotoxicological risks be assessed?
- Methodological Answer :
- Degradation Studies : HPLC-MS to track hydrolysis products in aqueous buffers (pH 2–12) .
- Ecotoxicology : Daphnia magna assays (LC₅₀ = 1.2 mg/L) and algal growth inhibition tests (EC₅₀ = 0.8 mg/L) .
- QSAR Models : Predict biodegradability using EPI Suite™ based on logP (2.3) and molecular weight (355.3 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
